molecular formula C14H23N B13447581 (4-Methylpentan-2-yl)(2-phenylethyl)amine

(4-Methylpentan-2-yl)(2-phenylethyl)amine

Cat. No.: B13447581
M. Wt: 205.34 g/mol
InChI Key: MGUKHXYAZBXCCG-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)(2-phenylethyl)amine is an organic compound with the molecular formula C14H23N It is a secondary amine characterized by the presence of a 4-methylpentan-2-yl group and a 2-phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentan-2-yl)(2-phenylethyl)amine typically involves the reaction of 4-methylpentan-2-amine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpentan-2-yl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(4-Methylpentan-2-yl)(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-yl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (4-Methylpentan-2-yl)(2-phenylethyl)amine: shares structural similarities with other secondary amines, such as N-ethyl-N-methyl-2-phenylethylamine and N-isopropyl-2-phenylethylamine.

    Uniqueness: The presence of the 4-methylpentan-2-yl group distinguishes it from other secondary amines, providing unique steric and electronic properties that influence its reactivity and biological activity.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

4-methyl-N-(2-phenylethyl)pentan-2-amine

InChI

InChI=1S/C14H23N/c1-12(2)11-13(3)15-10-9-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3

InChI Key

MGUKHXYAZBXCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCC1=CC=CC=C1

Origin of Product

United States

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